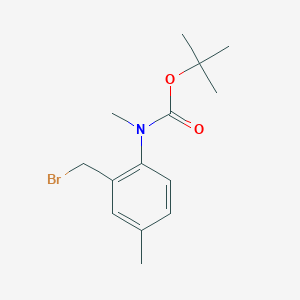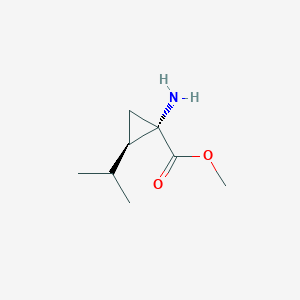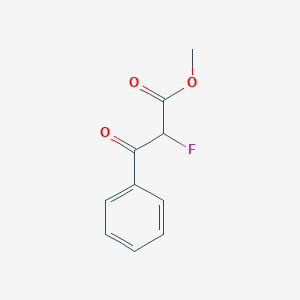
4-Methyladamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyladamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of a carboxylic acid group attached to the adamantane framework, with a methyl group at the fourth position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Methyladamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the Koch-Haaf reaction, which involves the carboxylation of adamantane derivatives using formic acid in the presence of sulfuric acid . This reaction can yield various carboxylic acid derivatives depending on the reaction conditions and the specific adamantane substrate used. Industrial production methods may involve similar carboxylation reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
4-Methyladamantane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The methyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyladamantane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-Methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the adamantane framework can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .
Comparison with Similar Compounds
4-Methyladamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as:
1-Adamantane carboxylic acid: Lacks the methyl group at the fourth position, resulting in different chemical reactivity and physical properties.
2-Methyladamantane-2-carboxylic acid: The carboxylic acid group is attached to a different position on the adamantane framework, leading to variations in its chemical behavior.
1,3-Dehydroadamantane: An unsaturated derivative with different reactivity due to the presence of double bonds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-methyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c1-7-9-2-8-3-10(7)6-12(4-8,5-9)11(13)14/h7-10H,2-6H2,1H3,(H,13,14) |
InChI Key |
RVJHUYMEKVWLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3CC1CC(C3)(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)






